molecular formula C9H8N4O2 B13674308 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole

5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole

Cat. No.: B13674308
M. Wt: 204.19 g/mol
InChI Key: XSVLXKDGTOHCKO-UHFFFAOYSA-N
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Description

5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is unique due to its specific combination of a benzodioxole moiety with a triazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8N4O2/c10-9-11-8(12-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H3,10,11,12,13)

InChI Key

XSVLXKDGTOHCKO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)N

Origin of Product

United States

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